N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide, commonly known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been shown to have promising results in numerous scientific research studies.
Mechanism of Action
BRD0705 binds to the bromodomains of BET proteins, which prevents the interaction of the proteins with acetylated histones and transcription factors. This inhibition of BET protein activity leads to the suppression of gene expression, which ultimately results in the inhibition of cancer cell growth, neuroinflammation, and neurodegeneration.
Biochemical and Physiological Effects:
BRD0705 has been shown to have a significant impact on the biochemical and physiological processes in cells. It has been reported to induce apoptosis, inhibit cell proliferation, and reduce the secretion of pro-inflammatory cytokines. BRD0705 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using BRD0705 in lab experiments is its high potency and selectivity towards BET proteins. However, the compound has limited solubility in water, which can make it challenging to administer in certain experiments. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in some studies.
Future Directions
There are several potential future directions for the study of BRD0705. One area of interest is the use of the compound in combination with other therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of BRD0705 on gene expression and the potential for off-target effects. Finally, the development of more effective delivery methods for BRD0705 could enhance its therapeutic potential.
Synthesis Methods
BRD0705 has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. The synthesis involves the reaction of 3-bromobenzene-1-carboxylic acid with 3,4-dimethoxyphenylboronic acid and 2-bromo-1-(3,4-dimethoxyphenyl)ethene, followed by the coupling with benzamide. The purity of the compound is achieved through column chromatography.
Scientific Research Applications
BRD0705 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. It has been shown to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in the regulation of gene expression. BET proteins are overexpressed in various cancers and have been implicated in the development of neurodegenerative diseases and inflammation.
properties
IUPAC Name |
N-[(Z)-3-(3-bromoanilino)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O4/c1-30-21-12-11-16(14-22(21)31-2)13-20(27-23(28)17-7-4-3-5-8-17)24(29)26-19-10-6-9-18(25)15-19/h3-15H,1-2H3,(H,26,29)(H,27,28)/b20-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFMCOSFVFZOQI-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C(=O)NC2=CC(=CC=C2)Br)NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C(=O)NC2=CC(=CC=C2)Br)\NC(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.